3-Benzyl-3-methylpyrrolidin-2-one
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Overview
Description
3-Benzyl-3-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It features a five-membered lactam ring with a benzyl and a methyl group attached to the nitrogen atom. This compound is part of the pyrrolidinone family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The compound “3-Benzyl-3-methylpyrrolidin-2-one” belongs to the class of pyrrolidin-2-ones . Pyrrolidin-2-ones and their derivatives are known to exhibit a wide range of biological activities . .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-benzyl-N-methylamine with a suitable carbonyl compound under acidic or basic conditions to form the lactam ring. The reaction conditions often include heating and the use of solvents like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the cyclization reaction. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to a more saturated form, such as a pyrrolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinones depending on the reagents used.
Scientific Research Applications
3-Benzyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Comparison with Similar Compounds
3-Benzylpyrrolidin-2-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
3-Methylpyrrolidin-2-one: Lacks the benzyl group, leading to different physical and chemical properties.
N-Benzylpyrrolidin-2-one: Similar structure but without the methyl group, which can influence its interaction with biological targets.
Uniqueness: 3-Benzyl-3-methylpyrrolidin-2-one is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties can enhance its binding affinity to certain molecular targets and improve its stability in various chemical reactions.
Properties
IUPAC Name |
3-benzyl-3-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(7-8-13-11(12)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHSXELEIUCENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175698-09-6 |
Source
|
Record name | 3-benzyl-3-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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